molecular formula C9H7N3O4S B3023376 1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE CAS No. 110349-30-9

1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE

Cat. No.: B3023376
CAS No.: 110349-30-9
M. Wt: 253.24 g/mol
InChI Key: DBLUTOHJSJINHD-UHFFFAOYSA-N
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Description

1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE is a chemical compound with the molecular formula C9H7N3O4S It is characterized by the presence of an imidazole ring substituted with a 4-nitrobenzene sulfonyl group

Safety and Hazards

The safety information for 1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]- indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE typically involves the reaction of imidazole with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The imidazole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed:

    Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the nitro group.

    Reduction Reactions: The major product is 1-[(4-AMINOBENZENE)SULFONYL]IMIDAZOLE.

    Oxidation Reactions: Oxidized imidazole derivatives are formed.

Scientific Research Applications

1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfonyl group can also participate in various biochemical reactions, leading to the formation of sulfonamide bonds with target proteins or enzymes.

Comparison with Similar Compounds

    1-[(4-AMINOBENZENE)SULFONYL]IMIDAZOLE: Formed by the reduction of the nitro group.

    1-[(4-METHYLBENZENE)SULFONYL]IMIDAZOLE: Contains a methyl group instead of a nitro group.

    1-[(4-CHLOROBENZENE)SULFONYL]IMIDAZOLE: Contains a chlorine atom instead of a nitro group.

Uniqueness: 1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for various applications. The nitro group can be selectively reduced or substituted, providing a versatile platform for chemical modifications and functionalization.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c13-12(14)8-1-3-9(4-2-8)17(15,16)11-6-5-10-7-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLUTOHJSJINHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393670
Record name 1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110349-30-9
Record name 1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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